molecular formula C13H19NO B13273987 N-(Hex-5-en-2-yl)-2-methoxyaniline

N-(Hex-5-en-2-yl)-2-methoxyaniline

Cat. No.: B13273987
M. Wt: 205.30 g/mol
InChI Key: NQRGCWKJXFOSHL-UHFFFAOYSA-N
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Description

N-(Hex-5-en-2-yl)-2-methoxyaniline is an organic compound characterized by the presence of an aniline group substituted with a hex-5-en-2-yl chain and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hex-5-en-2-yl)-2-methoxyaniline typically involves the reaction of 2-methoxyaniline with hex-5-en-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Hex-5-en-2-yl)-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

N-(Hex-5-en-2-yl)-2-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Hex-5-en-2-yl)-2-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(Hex-5-en-2-yl)-4-methoxyaniline
  • N-Hex-5-en-2-yl-2-methylsulfanylaniline
  • Hex-5-en-2-yl methanesulfonate

Uniqueness

N-(Hex-5-en-2-yl)-2-methoxyaniline is unique due to the specific positioning of the methoxy group on the aniline ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-hex-5-en-2-yl-2-methoxyaniline

InChI

InChI=1S/C13H19NO/c1-4-5-8-11(2)14-12-9-6-7-10-13(12)15-3/h4,6-7,9-11,14H,1,5,8H2,2-3H3

InChI Key

NQRGCWKJXFOSHL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NC1=CC=CC=C1OC

Origin of Product

United States

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